6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that features a combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Based on the reported cytotoxic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity , suggesting that this compound may induce cell death or inhibit cell growth.
Biochemical Analysis
Biochemical Properties
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This inhibition is crucial in controlling the pathogenicity of certain bacteria. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK1/2 signaling pathway, which is involved in cell proliferation and survival . This modulation can lead to altered gene expression and metabolic changes, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as urease, inhibiting their activity . Additionally, it can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or inhibition of various cellular pathways, contributing to its biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to reduced activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for chronic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of urease affects the urea cycle, leading to changes in nitrogen metabolism . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the thiadiazole to the triazine ring: This step involves the reaction of the thiadiazole derivative with a triazine precursor under controlled conditions.
Introduction of the naphthalene moiety: This can be done through a nucleophilic substitution reaction where the naphthalene derivative is introduced to the triazine-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine: can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive heterocyclic rings.
Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors, dyes, and polymers.
Properties
IUPAC Name |
6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7S2/c1-10-23-24-17(26-10)25-9-14-20-15(18)22-16(21-14)19-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZSSPTJXKYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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